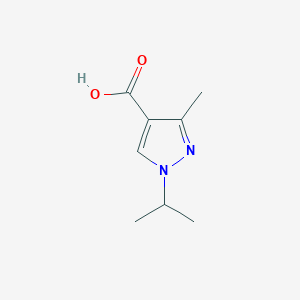

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOIXQDQQRWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making their synthesis a key focus for researchers.[1][2] This document will delve into the strategic considerations behind the selected synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the underlying chemical mechanisms. The synthesis of polysubstituted pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a classic and versatile method known as the Knorr pyrazole synthesis.[3] This guide will focus on a multi-step pathway commencing with readily available starting materials, leading to the target molecule.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids and their derivatives are crucial scaffolds in the development of new therapeutic agents and agrochemicals.[1][2][4] Their diverse biological activities include antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[1][2] The specific substitution pattern on the pyrazole ring plays a pivotal role in modulating the compound's pharmacological profile. The title compound, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, possesses a unique combination of substituents that makes it a valuable building block for further chemical exploration. The synthesis of such molecules requires a robust and scalable methodology to ensure high purity and yield, which is critical for downstream applications in drug discovery and development.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The pyrazole core can be disconnected at the N1-C5 and N2-C3 bonds, revealing isopropylhydrazine and a 1,3-dicarbonyl equivalent as the key precursors. The carboxylic acid functionality at the C4 position can be introduced either before or after the pyrazole ring formation. A common and effective strategy involves the formylation of a pre-formed pyrazole ring at the 4-position, followed by oxidation.

A plausible forward synthesis, therefore, involves three main stages:

-

Synthesis of the 1,3-dicarbonyl precursor: Preparation of a suitably substituted β-ketoester.

-

Knorr Pyrazole Synthesis: Cyclocondensation of the β-ketoester with isopropylhydrazine to form the pyrazole core.

-

Functionalization at C4: Introduction of the carboxylic acid group at the 4-position of the pyrazole ring.

This approach offers flexibility and is based on well-established chemical transformations, ensuring a higher probability of success.

Synthesis Pathway

The overall synthetic pathway is depicted below:

Caption: Proposed synthesis pathway for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-isopropylacetoacetate

This initial step involves the alkylation of ethyl acetoacetate to introduce the isopropyl group at the α-position.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl acetoacetate | 130.14 | 0.1 | 13.01 g |

| Sodium hydride (60%) | 24.00 | 0.11 | 4.4 g |

| Anhydrous THF | - | - | 200 mL |

| Isopropyl iodide | 169.99 | 0.12 | 20.4 g |

| Saturated NH4Cl (aq) | - | - | 100 mL |

| Diethyl ether | - | - | 200 mL |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).

-

Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and then add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl acetoacetate (13.01 g, 0.1 mol) in anhydrous THF (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Add isopropyl iodide (20.4 g, 0.12 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl 2-isopropylacetoacetate.

Stage 2: Synthesis of 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one

This is a classic Knorr pyrazole synthesis involving the cyclocondensation of the β-ketoester with isopropylhydrazine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl 2-isopropylacetoacetate | 172.22 | 0.1 | 17.22 g |

| Isopropylhydrazine hydrochloride | 110.58 | 0.1 | 11.06 g |

| Sodium acetate | 82.03 | 0.1 | 8.20 g |

| Glacial Acetic Acid | - | - | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask, dissolve isopropylhydrazine hydrochloride (11.06 g, 0.1 mol) and sodium acetate (8.20 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Add ethyl 2-isopropylacetoacetate (17.22 g, 0.1 mol) to the solution.

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one.

Stage 3: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

This stage involves a two-step process: Vilsmeier-Haack formylation followed by oxidation.

4.3.1. Vilsmeier-Haack Formylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one | 140.18 | 0.05 | 7.01 g |

| Phosphorus oxychloride (POCl3) | 153.33 | 0.15 | 22.99 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |

| Ice-water | - | - | 500 mL |

| Sodium hydroxide solution (10%) | - | - | As needed |

Procedure:

-

In a three-necked flask, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C.

-

Slowly add phosphorus oxychloride (22.99 g, 0.15 mol) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one (7.01 g, 0.05 mol) in DMF (20 mL) dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.[5]

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a 10% sodium hydroxide solution until it is alkaline (pH ~8-9).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-formyl-1-isopropyl-3-methyl-1H-pyrazole.

4.3.2. Oxidation to Carboxylic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 4-formyl-1-isopropyl-3-methyl-1H-pyrazole | 152.19 | 0.04 | 6.09 g |

| Potassium permanganate (KMnO4) | 158.03 | 0.08 | 12.64 g |

| Water | - | - | 200 mL |

| Acetone | - | - | 100 mL |

| Sodium bisulfite | - | - | As needed |

| Hydrochloric acid (concentrated) | - | - | As needed |

Procedure:

-

Dissolve the crude 4-formyl-1-isopropyl-3-methyl-1H-pyrazole (6.09 g, 0.04 mol) in a mixture of acetone (100 mL) and water (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (12.64 g, 0.08 mol) in water (100 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 2 hours.

-

Quench the excess potassium permanganate by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to pH 2-3.

-

The product, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, should precipitate.

-

Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

Mechanistic Insights

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The Knorr synthesis proceeds through an initial condensation of the more reactive ketone carbonyl of the β-ketoester with one of the nitrogen atoms of isopropylhydrazine to form a hydrazone intermediate.[3] This is followed by tautomerization to an enamine, which then undergoes an intramolecular cyclization by the attack of the second nitrogen atom onto the ester carbonyl. Finally, elimination of ethanol drives the reaction to completion, yielding the pyrazole ring. The regioselectivity of the reaction is generally controlled by the nature of the substituents on the β-dicarbonyl compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. By leveraging the classic Knorr pyrazole synthesis and a subsequent Vilsmeier-Haack formylation/oxidation sequence, this approach utilizes readily available starting materials and well-understood reaction mechanisms. The protocols provided are intended to be a robust starting point for researchers, and further optimization of reaction conditions may be possible to improve yields and purity. The successful synthesis of this pyrazole derivative opens avenues for its use as a key intermediate in the development of novel pharmaceuticals and agrochemicals.

References

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

- Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes | Request PDF - ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

- Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis - Benchchem.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.

Sources

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

physicochemical properties of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a substituted heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry, serving as core scaffolds in numerous active compounds. For instance, amides derived from structurally related pyrazole-4-carboxylic acids, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are pivotal intermediates for a class of highly effective SDHI (succinate dehydrogenase inhibitor) fungicides.[1] These fungicides are critical in controlling a broad spectrum of plant fungal diseases.[1]

This technical guide provides a detailed examination of the . It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It is important to note that while this specific molecule is available from specialty chemical suppliers, extensive, publicly available experimental data is scarce. Therefore, this guide synthesizes predicted data, information from close structural analogues, and established chemical principles to provide a robust profile. All predicted or inferred data are clearly identified to maintain scientific integrity.

Chemical Identity and Structure

The foundational step in characterizing any molecule is to define its precise chemical identity.

-

IUPAC Name: 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

-

Molecular Formula: C₈H₁₂N₂O₂

-

Molecular Weight: 168.19 g/mol

-

CAS Number: A specific CAS number for this exact structure was not found in major public databases. For reference, the closely related analogue lacking the 3-methyl group, 1-isopropyl-1H-pyrazole-4-carboxylic acid, is registered under CAS Number 436096-96-7.

-

Chemical Structure: (A graphical representation of the molecule showing a 5-membered pyrazole ring with an isopropyl group on the N1 nitrogen, a methyl group on the C3 carbon, and a carboxylic acid group on the C4 carbon.)

Physicochemical Properties: A Synthesized Overview

The following table summarizes the key physicochemical properties. These values are a combination of calculated data, predictions from computational models, and inferences drawn from experimentally determined values of close structural analogues.

| Property | Value | Basis and Scientific Rationale |

| Appearance | White to off-white crystalline solid | Inferred from analogues like 1-isopropyl-1H-pyrazole-4-carboxylic acid, which is described as a white to off-white crystalline powder.[2] The substituents are not expected to be chromophoric. |

| Molecular Weight | 168.19 g/mol | Calculated from the molecular formula C₈H₁₂N₂O₂. |

| Melting Point (mp) | Estimated: >200 °C | Inferred from high melting points of analogues. 3-Methylpyrazole-4-carboxylic acid melts at 225-230 °C (dec.), and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid melts at 200–201 °C.[1] The crystalline packing enabled by the carboxylic acid's hydrogen bonding contributes to a high melting point. |

| Boiling Point (bp) | Predicted: >300 °C | Predicted based on the analogue 1-isopropyl-1H-pyrazole-4-carboxylic acid (Predicted bp: 297.2±13.0 °C).[3] The addition of a methyl group would slightly increase the molecular weight and van der Waals forces, likely raising the boiling point. |

| Acid Dissociation Constant (pKa) | Predicted: 3.8 - 4.2 | Inferred from the predicted pKa of 1-isopropyl-1H-pyrazole-4-carboxylic acid (3.85±0.10).[3] The electron-donating nature of the 3-methyl group may slightly increase the pKa (making it a weaker acid) compared to the unsubstituted analogue. This value indicates it is a moderately strong organic acid. |

| Partition Coefficient (LogP) | Predicted: 1.2 - 1.6 | Calculated based on additive models. The isopropyl and methyl groups increase lipophilicity, while the carboxylic acid provides hydrophilicity. The overall value suggests moderate lipophilicity, which is crucial for membrane permeability in biological systems. |

Solubility Profile

The solubility of a compound is a critical parameter for its application in both biological and chemical systems.

-

Polar Solvents: The presence of the carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, is expected to confer solubility in polar protic solvents like methanol, ethanol, and, to a lesser extent, water, particularly under basic conditions where the carboxylate salt is formed. The analogue 1-isopropyl-1H-pyrazole-4-carboxylic acid is noted for having its solubility in polar solvents enhanced by the carboxylic acid group.[2]

-

Aprotic Solvents: Good solubility is anticipated in polar aprotic solvents such as DMSO and DMF, which can effectively solvate the molecule.

-

Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexanes or toluene, given the polarity of the pyrazole ring and the carboxylic acid functional group.

Proposed Synthetic Pathway

While specific literature for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is not prominent, a reliable pathway can be proposed based on well-established methods for constructing pyrazole rings. The most common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4]

A plausible two-step synthesis is outlined below:

-

Formation of the Enaminone Intermediate: Reaction of ethyl acetoacetate (a 1,3-dicarbonyl equivalent) with an orthoformate ester like triethyl orthoformate in the presence of an acid catalyst or acetic anhydride generates an ethoxymethylene intermediate.

-

Cyclization with Isopropylhydrazine: The intermediate is then reacted with isopropylhydrazine. The hydrazine undergoes a condensation-cyclization reaction to form the pyrazole ring. The regioselectivity of this step is critical for obtaining the desired 1-isopropyl-3-methyl isomer.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the final carboxylic acid product, typically using aqueous base (e.g., NaOH) followed by acidic workup.

Caption: Proposed two-step synthesis of the target compound.

Standard Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and establish a definitive profile, standardized experimental protocols are essential. The following section details methodologies for determining key parameters.

General Workflow for Characterization

The logical flow for characterizing a novel compound involves confirming its identity before measuring its physical properties.

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a key indicator of purity.

-

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).

-

Protocol 2: pKa Determination (Potentiometric Titration)

-

Principle: The pKa is determined by titrating the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized.

-

Methodology:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture).

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Place the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.

-

Protocol 3: LogP Determination (Shake-Flask Method - OECD Guideline 107)

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. LogP is its logarithm.

-

Methodology:

-

Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of water pre-saturated with n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 15-30 minutes) to allow equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully withdraw samples from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate P as [Concentration]octanol / [Concentration]water, and then calculate LogP = log10(P).

-

Safety and Handling (Inferred)

Specific safety data for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is not available. However, based on safety data sheets (SDS) for similar pyrazole carboxylic acids, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Practice good industrial hygiene, and wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block with significant potential, particularly as an intermediate in the synthesis of bioactive molecules for the agrochemical and pharmaceutical industries. While comprehensive experimental data is not widely published, this guide has established a robust physicochemical profile through computational prediction, analysis of structural analogues, and the application of fundamental chemical principles. The compound is predicted to be a high-melting, crystalline solid with moderate acidity and lipophilicity. The provided standard operating procedures for experimental determination will enable researchers to validate these properties and further explore the utility of this promising molecule.

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 436096-96-7 CAS MSDS (1-ISOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS number and identification

Prepared by: Gemini, Senior Application Scientist

Introduction

1-isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the CAS Number 436096-96-7.[1][2][3][] This molecule belongs to the pyrazole class of compounds, which are known for their diverse applications in medicinal chemistry and agrochemicals.[5][6] The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and its derivatives are integral to many biologically active molecules.[5] The presence of both a carboxylic acid and an isopropyl group on the pyrazole scaffold of this particular compound suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and specialized chemicals. This guide provides a comprehensive overview of the identification, synthesis, and characterization of 1-isopropyl-1H-pyrazole-4-carboxylic acid, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

Accurate identification of a compound is the foundation of any scientific investigation. The key identifiers and physicochemical properties of 1-isopropyl-1H-pyrazole-4-carboxylic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 436096-96-7 | [1][2][3][] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][5] |

| Molecular Weight | 154.17 g/mol | [1][5] |

| IUPAC Name | 1-isopropyl-1H-pyrazole-4-carboxylic acid | [2] |

| Synonyms | 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity | ≥ 95% (as determined by NMR) | [5] |

| Storage Conditions | 0-8°C | [5] |

Analytical Characterization (Predicted)

While experimental spectra for this specific compound are not widely available, we can predict the characteristic analytical data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group and the pyrazole ring protons. The isopropyl methine proton (CH) would appear as a septet, while the two methyl groups (CH₃) would present as a doublet. The two protons on the pyrazole ring would appear as singlets in the aromatic region. The carboxylic acid proton is expected to be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the two distinct carbons of the isopropyl group, the three unique carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid. A predicted 13C NMR spectrum for the closely related 1-isopropyl-pyrazole shows signals for the isopropyl carbons and the pyrazole ring carbons, providing a basis for these predictions.[7]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹. C-H stretching vibrations for the isopropyl and pyrazole ring C-H bonds would appear just below and above 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. Key fragmentation patterns would likely involve the loss of the isopropyl group and the carboxylic acid group.

Synthesis Protocol: A Representative Method

While a specific, validated synthesis protocol for 1-isopropyl-1H-pyrazole-4-carboxylic acid is not published in peer-reviewed literature, a robust and logical synthetic route can be designed based on established methods for the synthesis of 1-substituted pyrazole-4-carboxylic acids. A common approach involves the formation of a pyrazole-4-carboxylate ester, followed by hydrolysis to the carboxylic acid.[8][9]

The following multi-step synthesis is a representative and scientifically sound approach:

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This is a common precursor for pyrazole synthesis. It can be prepared from ethyl acetoacetate and triethyl orthoformate.

Step 2: Cyclization to form Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

The key pyrazole ring formation occurs in this step.

-

Reagents and Equipment:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Isopropylhydrazine

-

Ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol in the round-bottom flask.

-

Add isopropylhydrazine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.

-

Step 3: Hydrolysis to 1-isopropyl-1H-pyrazole-4-carboxylic acid

The final step is the conversion of the ester to the desired carboxylic acid.

-

Reagents and Equipment:

-

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (or another suitable base)

-

Water and Ethanol (as co-solvents)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the ethyl 1-isopropyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The product, 1-isopropyl-1H-pyrazole-4-carboxylic acid, should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Applications in Research and Development

The structural motifs present in 1-isopropyl-1H-pyrazole-4-carboxylic acid make it a compound of interest in several areas of chemical and pharmaceutical research.

Pharmaceutical Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, with applications as anti-inflammatory, analgesic, and anti-cancer agents.[5] The carboxylic acid functionality of this compound provides a handle for further chemical modifications, such as amide bond formation, to create libraries of new chemical entities for biological screening.[10] Its potential therapeutic effects in inflammatory diseases are an area of active exploration.[2][5][6]

Agrochemicals

Pyrazole carboxamides are a well-established class of fungicides.[10] 1-isopropyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the synthesis of such agrochemicals, which are crucial for crop protection.[2][5][6]

Material Science

The pyrazole ring and carboxylic acid group can act as ligands for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) and other advanced materials with applications in catalysis and coatings.[5][6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-isopropyl-1H-pyrazole-4-carboxylic acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 and 8°C.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-isopropyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic compound with significant potential as a building block in drug discovery, agrochemical synthesis, and material science. This guide has provided a comprehensive overview of its identification, a representative synthesis protocol, predicted analytical characteristics, and key applications. By understanding the chemistry and handling of this compound, researchers can effectively utilize it in the development of novel and innovative products.

References

-

Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. (2002). Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(10), 1334. Available at: [Link]

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2013). Journal of Heterocyclic Chemistry, 50(S1), E21-E25. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2018). Molecules, 23(7), 1673. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Available at: [Link]

-

Rh‐Catalyzed Direct Carboxylation of Alkenyl C−H Bonds of Alkenylpyrazoles. (2018). Angewandte Chemie International Edition, 57(40), 13193-13197. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.). HMDB. Available at: [Link]

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.

-

1-Isopropyl-pyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

Esterification of pyrazole-3- and 4-carboxylic acids. (2013). Journal of Heterocyclic Chemistry, 50(4), 864-868. Available at: [Link]

-

Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. (n.d.). PubChem. Available at: [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2012). Organic & Biomolecular Chemistry, 10(38), 7734-7742. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

-

1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

Sources

- 1. 1-Isopropyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 436096-96-7 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1-isopropyl-1h-pyrazole-4-carboxylic acid,(CAS# 436096-96-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

biological activity of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid and its Derivatives

Abstract

The pyrazole ring system represents a cornerstone in heterocyclic chemistry, serving as a privileged scaffold in both pharmaceutical and agrochemical development.[1][2][3] This guide focuses on the 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid core and its derivatives, exploring the diverse biological activities unlocked through structural modification. We will delve into the primary therapeutic and protective applications, including antifungal, anticancer, and antibacterial activities. For each domain, this paper will elucidate the underlying mechanisms of action, present detailed structure-activity relationships (SAR), provide robust experimental protocols for evaluation, and summarize key performance data. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class, from synthesis rationale to biological validation.

The 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid Scaffold: A Privileged Structure

The intrinsic chemical properties of the pyrazole nucleus—an aromatic five-membered ring with two adjacent nitrogen atoms—confer metabolic stability and a unique spatial arrangement for molecular interactions. The specific scaffold, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, serves as a versatile building block.[4] The isopropyl group at the N1 position and the methyl group at C3 provide a lipophilic and sterically defined foundation, while the carboxylic acid at the C4 position is the primary reactive handle for derivatization.

It is through the conversion of this carboxylic acid into amides, esters, and other functional groups that a wide spectrum of biological activities is achieved. These modifications modulate the compound's physicochemical properties, such as solubility, cell permeability, and, most critically, its binding affinity to specific biological targets.[1][2]

Antifungal Activity: Targeting Fungal Respiration

Derivatives of pyrazole-4-carboxylic acid, particularly carboxamides, have emerged as a highly successful class of fungicides.[5] Many commercial agents are based on this scaffold, demonstrating potent activity against a wide range of phytopathogenic fungi.[6]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary mode of action for these antifungal derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[5] SDH is a crucial enzyme in both the Krebs cycle and the respiratory chain. Its inhibition disrupts fungal cellular respiration, leading to a rapid depletion of ATP and ultimately, cell death.

The pyrazole carboxamide moiety is essential for this activity. The carbonyl oxygen and the amide N-H group often form critical hydrogen bonds with amino acid residues (such as Tyrosine and Tryptophan) in the ubiquinone-binding site (Qp site) of the SDH enzyme, effectively blocking its function.[5][6]

Structure-Activity Relationship (SAR)

-

Pyrazole Ring: The 1-methyl-3-(difluoromethyl) substitution on the pyrazole ring is a common feature in highly active commercial fungicides, indicating its importance for potent SDH binding.[6]

-

Carboxamide Linker: The amide linker is crucial for hydrogen bonding with the target enzyme.

-

Amide Substituent (Aniline Moiety): The nature of the substituent on the amide nitrogen significantly influences potency and spectrum of activity. Aromatic rings, often with halogen or other lipophilic groups, are commonly employed to fit into the hydrophobic pocket of the SDH enzyme.[5][6]

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for assessing the intrinsic activity of a compound against pathogenic fungi.[6]

-

Preparation of Stock Solutions: Dissolve the test compounds (pyrazole derivatives) and a positive control (e.g., boscalid) in a suitable solvent like DMSO to a concentration of 10 mg/mL.

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Dosing the Media: While the PDA is still molten (approx. 45-50°C), add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.13 µg/mL). A solvent-only control (DMSO) must also be prepared.

-

Plating: Pour the dosed PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani).

-

Incubation: Place the mycelial disc, mycelium-side down, in the center of each test plate. Incubate the plates at a controlled temperature (e.g., 25°C) in the dark.

-

Data Collection: After a set period (e.g., 48-72 hours), when the mycelial growth in the solvent control has reached a significant diameter, measure the diameter of the fungal colony on all plates.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

-

Analysis: Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the inhibition data.

Data Summary: Antifungal Activity

The following table summarizes representative data for novel pyrazole carboxamide derivatives against various phytopathogenic fungi.

| Compound ID | Target Fungus | Inhibition at 50 µg/mL (%) | EC50 (µg/mL) | Reference |

| 9m | Botrytis cinerea | >95% | 1.25 | [6] |

| 9m | Rhizoctonia solani | >95% | 0.89 | [6] |

| TM-2 | Corn Rust (Puccinia sorghi) | Excellent (2-4x > fluxapyroxad) | Not Specified | [5] |

| TM-7 | Corn Rust (Puccinia sorghi) | Excellent (2-4x > fluxapyroxad) | Not Specified | [5] |

Anticancer Activity: Targeting Epigenetic Regulation

Recent research has highlighted the potential of 1H-pyrazole-4-carboxylic acid derivatives as potent and selective inhibitors of enzymes involved in cancer progression, particularly those related to epigenetic modifications.[7]

Mechanism of Action: ALKBH1 Demethylase Inhibition

A significant target identified for this scaffold is ALKBH1, an enzyme responsible for the demethylation of N6-methyladenosine (m6A) in DNA.[7] The m6A modification is an important epigenetic mark, and its dysregulation is implicated in various cancers, including gastric cancer. By inhibiting ALKBH1, these pyrazole derivatives can modulate the epigenetic landscape of cancer cells, leading to anti-proliferative effects.[7] The core of the inhibitor's activity lies in the pyrazole and carboxylic acid groups, which chelate the essential metal ion (Mn²⁺) in the active site of the enzyme, preventing it from carrying out its demethylase function.[7]

Structure-Activity Relationship (SAR)

-

Pyrazole-4-Carboxylic Acid Core: This moiety is absolutely essential for activity, as it is directly involved in chelating the active site metal ion. Moving the carboxylic acid to the 3' position results in a drastic loss of potency.[7]

-

Region-1 (Pyrazole Substitutions): Substitutions on the pyrazole ring itself (e.g., Cl-, CH3-) generally lead to decreased activity compared to the unsubstituted pyrazole.[7]

-

Region-2 & 3 (Amide Substituents): The groups attached to the amide linker are critical for optimizing potency and cell permeability. Prodrug strategies, such as converting the carboxylic acid to an ester (e.g., 29E), have been shown to significantly improve anti-viability activity against cancer cell lines by enhancing cell membrane permeability.[7]

Experimental Protocol: Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition

This is a high-throughput method to quantify the binding and inhibitory activity of compounds against the ALKBH1 enzyme.[7]

-

Reagents:

-

Recombinant human ALKBH1 protein.

-

A fluorescently labeled DNA probe containing an m6A modification.

-

Assay Buffer (e.g., Tris-HCl, NaCl, MnCl₂, BSA).

-

Test compounds (pyrazole derivatives) in DMSO.

-

-

Assay Principle: The assay measures the change in polarization of the fluorescently labeled DNA probe. When the probe is bound by the large ALKBH1 protein, its tumbling in solution is slow, resulting in high fluorescence polarization. A potent inhibitor will prevent this binding, leaving the small probe to tumble rapidly, resulting in low polarization.

-

Procedure:

-

In a 384-well plate, add the assay buffer.

-

Add serial dilutions of the test compounds.

-

Add the fluorescently labeled DNA probe to all wells.

-

Initiate the reaction by adding the ALKBH1 enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Summary: Anti-gastric Cancer Activity

| Compound ID | ALKBH1 Inhibition IC50 (µM) | HGC27 Cell Viability IC50 (µM) | AGS Cell Viability IC50 (µM) | Reference |

| 3 | 3.2 ± 0.5 | > 100 | > 100 | [7] |

| 29 | 0.031 ± 0.007 | 45.3 ± 4.1 | 51.6 ± 3.9 | [7] |

| 29E (Prodrug) | Not Applicable | 10.5 ± 1.1 | 15.3 ± 1.2 | [7] |

Antibacterial Activity

The pyrazole scaffold is a well-established pharmacophore in the discovery of new antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.[8][9]

Potential Mechanism of Action: DNA Gyrase Inhibition

While multiple mechanisms may exist, one potential target for pyrazole-based antibacterials is DNA gyrase (a type II topoisomerase).[9][10] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bactericidal effects. Molecular docking studies have suggested that pyrazole derivatives can establish strong binding affinities with the active site of DNA gyrase, indicating this as a plausible mechanism of action.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[3][10]

-

Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria + medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring optical density.

Data Summary: Antibacterial Activity

| Compound ID | Target Bacterium | MIC (µg/mL) | Reference |

| 2f | Staphylococcus aureus | 12.5 | [11] |

| 2g | Candida albicans (Fungus) | 12.5 | [11] |

| 3b | Staphylococcus aureus | 1.25 (µM/mL) | [10] |

Synthesis Strategy for Key Carboxamide Derivatives

The synthesis of the biologically active carboxamide derivatives from the parent 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a straightforward and crucial process that enables the exploration of structure-activity relationships.

Rationale of the Experimental Choice

The conversion of a carboxylic acid to an amide typically proceeds via the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. A common and effective method is to first convert the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification. Once the acid chloride is formed, it readily reacts with the desired amine in the presence of a non-nucleophilic base like triethylamine (TEA). The role of TEA is to neutralize the HCl generated during the reaction, preventing it from protonating the amine nucleophile and thus driving the reaction to completion.

Step-by-Step Protocol

-

Acid Chloride Formation: To a solution of the starting carboxylic acid in an inert solvent (e.g., dichloromethane, CH₂Cl₂), add thionyl chloride (SOCl₂) at 0°C. Allow the reaction to stir at room temperature or gentle reflux until the conversion is complete (monitored by TLC).

-

Solvent Removal: Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in fresh CH₂Cl₂ and cool to 0°C. In a separate flask, dissolve the desired amine (e.g., a substituted aniline) and triethylamine (TEA) in CH₂Cl₂.

-

Reaction: Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours until completion.[6]

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final carboxamide derivative.

Conclusion and Future Perspectives

The 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid scaffold is a remarkably fruitful starting point for the development of biologically active compounds. Its derivatives have demonstrated significant potential as antifungal agents (SDHIs), anticancer therapeutics (ALKBH1 inhibitors), and antibacterial compounds. The synthetic accessibility of the C4-carboxylic acid position allows for extensive chemical exploration, enabling fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the diversity of the derivatives to explore new biological targets. The development of novel pyrazole-based compounds with multi-target activities could provide new avenues for combating drug resistance in both infectious diseases and oncology. Furthermore, detailed in vivo studies and toxicological profiling of the most promising leads identified in vitro are essential next steps to translate these scientific findings into tangible clinical or agricultural solutions.

References

-

Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI URL: [Link]

-

Title: Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives Source: PubMed URL: [Link]

-

Title: Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source: ACS Publications URL: [Link]

-

Title: Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives Source: PubMed URL: [Link]

-

Title: The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds Source: ResearchGate URL: [Link]

-

Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: Meddocs Publishers URL: [Link]

-

Title: Antibacterial pyrazoles: tackling resistant bacteria Source: PMC - NIH URL: [Link]

-

Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Bentham Science URL: [Link]

-

Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: SpringerLink URL: [Link]

-

Title: Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives Source: ResearchGate URL: [Link]

-

Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

-

Title: A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety Source: NIH URL: [Link]

-

Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives Source: PubMed URL: [Link]

-

Title: Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach Source: Arabian Journal of Chemistry URL: [Link]

-

Title: 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents Source: PubMed URL: [Link]

-

Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. meddocsonline.org [meddocsonline.org]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arabjchem.org [arabjchem.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Introduction

1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a substituted pyrazole core, is a common motif in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for researchers and scientists to ensure structural integrity, monitor reactions, and elucidate its role in various chemical and biological processes.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented herein is a synthesis of established spectroscopic principles and data from analogous pyrazole derivatives, offering a robust predictive framework for the characterization of this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features that will dictate the spectral output are the pyrazole ring, the N-isopropyl group, the C-methyl group, and the carboxylic acid moiety.

Caption: Molecular Structure of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for pyrazole derivatives.[1]

-

Sample Preparation:

-

Weigh 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 or 500 MHz NMR spectrometer.

-

Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument at the corresponding frequency (e.g., 75 or 125 MHz).

-

Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a longer relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| COOH | ~12.0 | Broad Singlet | 1H | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift is concentration and solvent dependent.[2] |

| H-5 (pyrazole) | ~7.8 - 8.2 | Singlet | 1H | - | The proton at the C-5 position of the pyrazole ring is expected to be in the aromatic region, deshielded by the ring current and the adjacent nitrogen atom. |

| CH (isopropyl) | ~4.5 - 5.0 | Septet | 1H | ~7.0 | This methine proton is coupled to the six equivalent methyl protons of the isopropyl group, resulting in a septet. Its chemical shift is influenced by the adjacent nitrogen atom of the pyrazole ring. |

| CH₃ (pyrazole) | ~2.3 - 2.6 | Singlet | 3H | - | The methyl group attached to the pyrazole ring at C-3 will appear as a singlet in a region typical for methyl groups on a heterocyclic aromatic ring. |

| CH₃ (isopropyl) | ~1.4 - 1.6 | Doublet | 6H | ~7.0 | The six protons of the two methyl groups in the isopropyl substituent are equivalent and are split into a doublet by the adjacent methine proton. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (carboxylic acid) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2] |

| C-3 (pyrazole) | ~148 - 155 | The carbon atom of the pyrazole ring bearing the methyl group is expected to be deshielded due to its position in the aromatic ring and substitution. |

| C-5 (pyrazole) | ~135 - 140 | The C-5 carbon of the pyrazole ring is also in the aromatic region. |

| C-4 (pyrazole) | ~110 - 115 | The carbon atom to which the carboxylic acid is attached will have a chemical shift influenced by both the ring and the carboxyl group. |

| CH (isopropyl) | ~50 - 55 | The methine carbon of the isopropyl group is attached to a nitrogen atom, which causes a downfield shift. |

| CH₃ (pyrazole) | ~12 - 16 | The methyl carbon attached to the pyrazole ring will have a chemical shift in the typical alkyl region. |

| CH₃ (isopropyl) | ~22 - 25 | The two equivalent methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid are detailed below.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, the attenuated total reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

An accumulation of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The positions, intensities (strong, medium, weak), and shapes (broad, sharp) of the absorption bands are analyzed to identify the functional groups present in the molecule.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Shape | Rationale |

| 2500-3300 | O-H stretch | Carboxylic Acid | Strong, Very Broad | The O-H stretching vibration of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.[1][3][4] This band often overlaps with the C-H stretching vibrations.[3] |

| 2850-3000 | C-H stretch | Isopropyl, Methyl | Medium-Strong, Sharp | These sharp peaks correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the isopropyl and methyl groups. |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp | The carbonyl stretching of the carboxylic acid is a very prominent and characteristic absorption.[3][4] Its exact position can be influenced by hydrogen bonding.[3][4] |

| ~1600 & ~1470 | C=N, C=C stretch | Pyrazole Ring | Medium | These absorptions are characteristic of the stretching vibrations within the pyrazole aromatic ring. |

| ~1400 | O-H bend | Carboxylic Acid | Medium | The in-plane bending vibration of the carboxylic acid O-H group.[3] |

| ~1200-1300 | C-O stretch | Carboxylic Acid | Medium-Strong | The stretching vibration of the C-O single bond in the carboxylic acid group.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Predicted Mass Spectrum

The molecular formula of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is C₈H₁₂N₂O₂. The predicted molecular weight is approximately 180.20 g/mol .

-

Molecular Ion (M⁺): In EI-MS, a molecular ion peak at m/z = 180 would be expected, although it may be weak depending on its stability.

-

[M+H]⁺ and [M-H]⁻: In ESI-MS, prominent peaks at m/z = 181 (positive ion mode) and m/z = 179 (negative ion mode) would be anticipated.

Key Fragmentation Pathways

The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments.

Sources

discovery and history of pyrazole-4-carboxylic acids

An In-depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylic Acids

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmacologically active agents and materials. Among its derivatives, pyrazole-4-carboxylic acids represent a particularly versatile scaffold, serving as a critical intermediate and a key pharmacophore in modern drug discovery and agrochemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole-4-carboxylic acids, tracing their origins from the initial synthesis of the parent pyrazole ring to the development of sophisticated, high-yield manufacturing processes. We will delve into the causality behind pivotal synthetic strategies, present detailed experimental protocols, and contextualize their significance through key applications that have emerged over the last century.

The Genesis of a Scaffold: From Knorr's Pyrazole to Carboxylic Acid Derivatives

The story of pyrazole-4-carboxylic acids begins with the discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr first reported the synthesis of a substituted pyrazole by condensing ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , became the foundational method for accessing this heterocyclic system and remains a staple in organic synthesis.[3]

Shortly after, in 1889, Hans von Pechmann achieved the first synthesis of the unsubstituted pyrazole ring.[4] Concurrently, Buchner reported a synthesis that is directly relevant to our topic: the formation of pyrazole by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, establishing an early and definitive link between the pyrazole core and its carboxylic acid derivatives.[1]

These pioneering efforts established the pyrazole ring as an accessible and stable aromatic heterocycle, paving the way for chemists to explore its functionalization. The C4 position of the pyrazole ring is electronically distinct, and installing a carboxylic acid at this position was found to be a gateway to a multitude of other functional groups and a key modulator of physicochemical properties for biological applications.

Caption: The Knorr Pyrazole Synthesis (1883).

The Evolution of Synthetic Strategies for Pyrazole-4-Carboxylic Acids

The journey from academic curiosity to industrial staple necessitated the development of robust and scalable synthetic routes. Early methods were often harsh and limited in scope, but they laid the groundwork for the efficient, green processes used today.

Classical Approaches: Foundational but Flawed

Initial syntheses of pyrazole-4-carboxylic acids relied on fundamental organic transformations that, while effective, often required harsh conditions or expensive, difficult-to-obtain starting materials.

-

Oxidation of 4-Alkylpyrazoles: A straightforward conceptual approach involves the oxidation of a 4-alkyl-substituted pyrazole, typically 4-methylpyrazole. Strong oxidizing agents like potassium permanganate (KMnO₄) were used.

-

Causality: This method leverages the relative stability of the aromatic pyrazole ring to oxidation compared to the alkyl side chain. However, the powerful oxidants required can lead to low yields and side reactions, and the generation of significant manganese dioxide waste makes it environmentally untenable for large-scale production.[5]

-

-

Organometallic Intermediates: A more versatile route involves the use of 4-halopyrazoles (e.g., 4-bromopyrazole). The process typically involves a halogen-metal exchange followed by quenching with carbon dioxide.

-

Causality: This strategy hinges on the generation of a nucleophilic carbanion at the C4 position. Treatment of 4-bromopyrazole with a strong organolithium base, such as n-butyllithium, at cryogenic temperatures (e.g., -78°C) forms a 4-lithiopyrazole intermediate.[5][6] This highly reactive species readily attacks the electrophilic carbon of CO₂, forming the carboxylate upon workup. The extreme cold is critical to prevent side reactions and decomposition of the organolithium reagent. While effective for small-scale synthesis, the need for cryogenic conditions and pyrophoric reagents presents significant challenges for industrial scale-up.[5]

-

-

The Vilsmeier-Haack Reaction: This powerful formylation reaction provided an indirect but important route. Hydrazones derived from methyl ketones could be diformylated using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield pyrazole-4-carboxaldehydes.[7] These aldehydes could then be subsequently oxidized to the desired carboxylic acid.

-

Causality: The Vilsmeier reagent generates a chloroiminium cation, a potent electrophile that attacks the electron-rich positions of the hydrazone, leading to cyclization and formylation. This method offered a reliable pathway to the C4-aldehyde, a key precursor, but added an extra oxidative step to the overall sequence.

-

Modern Methods: A Paradigm Shift in Efficiency and Scalability

Driven by the demands of the pharmaceutical and agrochemical industries, chemists developed more sophisticated and efficient syntheses. These modern routes prioritize atom economy, safety, and scalability.

-

Multi-Component Reactions (MCRs): One-pot syntheses that combine three or more starting materials have become highly attractive. For instance, a three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate can produce ethyl 1,3,5-trisubstituted-pyrazole-4-carboxylates.

-

Causality & Innovation: The use of novel catalysts, such as imidazolium-based magnetic ionic liquids ([bmim][FeCl₄]), has revolutionized this approach.[7] The ionic liquid acts as both the solvent and catalyst, facilitating the reaction sequence while allowing for easy separation and recycling of the catalyst using a magnet. This "green" protocol offers high yields, mild reaction conditions, and operational simplicity.[7]

-

-

Synthesis from Acyclic Precursors: A highly effective industrial route builds the ring from simple, inexpensive starting materials like ethyl cyanoacetate and triethyl orthoformate.

-

Causality & Workflow: This multi-step process is a prime example of rational process design.[5] i. Claisen Condensation: Ethyl cyanoacetate and triethyl orthoformate react to form an ethoxy acrylate intermediate. ii. Cyclization: This intermediate is then cyclized with hydrazine hydrate. The hydrazine nitrogen atoms attack the electrophilic carbons, leading to the formation of 3-amino-pyrazole-4-carboxylate ethyl ester. iii. Deamination & Hydrolysis: The amino group is subsequently removed (diazotization followed by reduction), and the ester is hydrolyzed to yield the final pyrazole-4-carboxylic acid. This route is noted for its high overall yield (up to 97.1%), use of readily available materials, and simplified process, making it ideal for industrial production.[5]

-

Caption: Modern Industrial Synthesis Workflow.

Technical Synthesis Protocol: Industrial Route to Pyrazole-4-Carboxylic Acid

This protocol is based on the efficient methodology developed for scalable production, starting from acyclic precursors.[5]

Step 1: Synthesis of 2-Cyano-3-Ethoxy-2-Propenoic Acid Ethyl Ester

-

Apparatus Setup: Equip a 250 mL three-necked round-bottom flask with a Vigreux column, a magnetic stirrer, and a heating mantle.

-

Charging Reagents: To the flask, add ethyl cyanoacetate (11.31 g, 0.1 mol), triethyl orthoformate (17.4 g, 0.12 mol), acetic anhydride (0.4 g), and a zinc chloride/silica gel catalyst (0.1 g).

-

Reaction: Heat the mixture to 110°C and allow it to reflux for 1 hour.

-

Driving the Reaction: Increase the temperature to 128°C and add an additional 1 g of acetic anhydride in four portions. Continue heating and distill the ethanol byproduct from the top of the column (approx. 2.5 hours).

-

Isolation: Stop heating and allow the mixture to stand at room temperature overnight. The product will precipitate as crystals.

-

Purification: Filter the crystals and wash with a small amount of cold ethanol to yield light yellow crystals. (Typical yield: 95%).

Step 2: Synthesis of 3-Amino-4-Pyrazolecarboxylic Acid Ethyl Ester

-

Reaction Setup: In a suitable reaction vessel, combine hydrazine hydrate (10 g, 0.17 mol) with the product from Step 1 (29 g, 0.17 mol).

-

Cyclization: The cyclization reaction is typically carried out in a suitable solvent like ethanol. The mixture is heated to reflux until TLC or HPLC analysis indicates the complete consumption of the starting material.

-

Isolation: Upon cooling, the product often crystallizes from the solution. It can be collected by filtration.

Step 3: Deamination and Hydrolysis to Pyrazole-4-Carboxylic Acid

-

Deamination: The 3-amino-pyrazole intermediate is dissolved in an acidic aqueous solution (e.g., HCl). The solution is cooled in an ice bath, and a solution of sodium nitrite (NaNO₂) is added dropwise to form a diazonium salt. This unstable intermediate is then reduced (e.g., with hypophosphorous acid) to remove the diazo group, yielding the ethyl pyrazole-4-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the final product.

-

Purification: The crude pyrazole-4-carboxylic acid is collected by filtration and can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to achieve high purity.

Applications: The Impact of a Versatile Scaffold

The pyrazole ring and, specifically, the pyrazole-4-carboxylic acid moiety, are prevalent in numerous commercial products due to their favorable biological activities and synthetic accessibility.[1][8][9]

| Application Area | Examples & Significance |